molecular formula C20H31NO10 B610267 Propargyl-PEG6-NHS ester CAS No. 2093153-99-0

Propargyl-PEG6-NHS ester

Cat. No. B610267
M. Wt: 445.47
InChI Key: ZQTJDDLULLOHRA-UHFFFAOYSA-N
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Description

Propargyl-PEG6-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of propargyl esters, such as Propargyl-PEG6-NHS ester, has been achieved through gold-catalyzed reactions . An efficient synthesis of structurally complex allenylsilanes through gold-catalyzed coupling of propargyl esters with alkynylsilanes has been described . DFT calculations support a stepwise pathway consisting of two 1,2-rearrangements (acyloxy and silyl) .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG6-NHS ester is C20H31NO10 . It has a molecular weight of 445.47 g/mol .


Chemical Reactions Analysis

Propargyl-PEG6-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Propargyl-PEG6-NHS ester has a molecular weight of 445.5 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Bioconjugation and Drug Delivery

Propargyl-PEG6-NHS ester is commonly used in the field of bioconjugation and drug delivery. PEGylation, the process of attaching poly(ethylene glycol) chains to molecules like proteins, peptides, or drugs, enhances the stability, solubility, and half-life of therapeutic agents. Propargyl-PEG6-NHS ester, as a derivative of PEG, may share these benefits. For instance, it's known that PEGylation improves the pharmacokinetic and pharmacodynamic profiles of drugs, making them more effective in treatment (Jain & Jain, 2008). Additionally, the conjugation of PEG to biological therapeutics has been the gold standard in pharmaceutical industries for enhancing therapeutic efficacy by increasing circulation half-lives and stability, reducing immunogenicity, and lowering toxicity (Qi & Chilkoti, 2015).

Tissue Engineering

In tissue engineering, materials like poly(ethylene glycol) functionalized graphene oxide (PEG-GO) have been explored for their ability to support the attachment, proliferation, and differentiation of stem cells, thereby promoting tissue growth. PEG-GO, similar in function to Propargyl-PEG6-NHS ester due to the presence of PEG, has shown potential in enhancing the biocompatibility and stability of tissue engineering scaffolds (Ghosh & Chatterjee, 2020).

Nanomedicine and Hemostatic Applications

In the realm of nanomedicine, PEG and its derivatives, including possibly Propargyl-PEG6-NHS ester, are used to improve the solubility and stability of nanoparticles for drug delivery. The unique physical and chemical properties of PEGylated nanoparticles allow for targeted drug delivery systems. For instance, HEMOPATCH (Sealing Hemostat), a novel hemostatic pad, uses NHS-PEG (N-hydroxysuccinimide functionalized polyethylene glycol) to rapidly affix collagen pads to tissue and promote hemostasis during surgical procedures (Lewis, Kuntze, & Gulle, 2015).

Future Directions

Propargyl-PEG6-NHS ester is a promising compound in the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) . Its ability to react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage opens up new possibilities for its use in drug delivery .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFBCAEFRYUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG6-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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